Home > Products > Screening Compounds P140342 > 4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride
4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride - 1394820-15-5

4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride

Catalog Number: EVT-3238153
CAS Number: 1394820-15-5
Molecular Formula: C12H17ClN2O2
Molecular Weight: 256.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid Hydrochloride

Compound Description: This compound serves as a key intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor used to treat certain types of cancer. A greener and more efficient synthesis process for this compound is detailed in a paper focusing on optimizing the production of Imatinib intermediates. []

Relevance: This compound is structurally identical to the target compound, 4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride, with the addition of a methyl group on the piperazine ring. This makes it a direct analogue of the target compound and highlights the importance of the piperazinylmethyl benzoic acid scaffold in pharmaceutical applications. []

ARD-353 [4-((2R,5S)-4-(R)-(4-Diethylcarbamoylphenyl)(3-hydroxyphenyl)methyl)-2,5-dimethylpiperazin-1-ylmethyl)benzoic Acid]

Compound Description: ARD-353 is a novel non-peptide δ-opioid receptor agonist with high selectivity for the δ-receptor over other opioid receptor subtypes. It demonstrates promising cardioprotective effects by reducing infarct size in rat models of myocardial infarction. Notably, ARD-353 exhibits minimal penetration of the blood-brain barrier, suggesting a lower risk of central nervous system side effects. [, ]

Relevance: ARD-353 shares the core structure of 4-(piperazin-1-ylmethyl)benzoic acid with the target compound. The significant structural difference lies in the substitution on the piperazine ring. ARD-353 possesses a complex substituent incorporating two chiral centers, a diethylcarbamoylphenyl group, and a 3-hydroxyphenyl group, along with two methyl groups on the piperazine ring. This complex substitution pattern contributes to its specific pharmacological properties and highlights the potential for structural modifications on the core scaffold to achieve desired biological activity. [, ]

4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic Acid (HL)

Compound Description: This compound acts as a ligand in the synthesis of transition metal coordination compounds. Research highlights its use in forming copper, nickel, and cobalt complexes with antifungal properties. These complexes show varying levels of efficacy against various fungal species. []

Poly[4-(pyrrol-1-ylmethyl)benzoic Acid]

Compound Description: This compound represents a class of functionalized polypyrrole films synthesized through the oxidative electropolymerization of a pyrrole-carboxylic acid monomer. These films exhibit cation-exchange abilities, demonstrated by their capacity to incorporate cations like hexaamineruthenium, tris(1,10-phenanthroline)iron, and 5,10,15,20-tetrakis(1-methyl-4-pyridyl)-21H,23H-porphyrin. []

Relevance: The monomer unit of poly[4-(pyrrol-1-ylmethyl)benzoic acid] shares the benzoic acid core and methylene linker with 4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride. The key difference is the presence of a pyrrole ring instead of the piperazine ring, directly linked to the methylene group. This structural modification imparts the polymer with cation-exchange properties, showcasing the potential of modifying this core scaffold for material science applications. []

9-(Piperazin-1-yl)acridine Derivatives

Compound Description: This class of compounds, specifically 2-methyl-4-nitro-9-[(4-benzyl)piperazin-1-yl]acridine (CP-05), was synthesized from a precursor, 2-[(4-methyl-2-nitrophenyl)amino]benzoic acid, and evaluated for its antioxidant activity. Notably, CP-05 displayed significant antioxidant activity in vitro, comparable to the standard compound α-tocopherol, and exhibited favorable binding energy in molecular docking studies. []

Relevance: While not directly containing the 4-(piperazin-1-ylmethyl)benzoic acid structure, CP-05 shares a key structural motif with the target compound: the piperazine ring. The presence of this shared motif, linked to an acridine scaffold in CP-05, suggests that the piperazine ring may play a role in its antioxidant properties. This observation further emphasizes the importance of the piperazine moiety in different chemical contexts and its potential contribution to diverse biological activities. []

4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic Acid (EPBA)

Compound Description: This compound is synthesized by reacting ethyl 1-piperazinecarboxylate with 4-fluorobenzoic acid. Structural analysis reveals a chair conformation of the piperazine ring and specific dihedral angles between the piperazine and benzene rings in the crystal structure. []

Relevance: EPBA is structurally analogous to 4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride, sharing the benzoic acid core and the piperazine ring directly attached to it. The difference lies in the presence of an ethoxycarbonyl substituent on the piperazine nitrogen in EPBA. This example further underscores the versatility of this core scaffold and the feasibility of introducing various substituents on the piperazine nitrogen for modulating physicochemical properties. []

4-(Piperazin-1-ylcarbonyl)aniline

Compound Description: This compound is an amide derivative of p-aminobenzoic acid (PABA) synthesized from piperazine. It exhibits significant antibacterial and antifungal activities compared to standard drugs, demonstrating its potential as a broad-spectrum antimicrobial agent. []

Relevance: This compound shares the piperazine ring motif with 4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride. While the core structure differs, with aniline replacing benzoic acid, the presence of the piperazine moiety and its connection via a carbonyl linker suggests its potential role in the observed antimicrobial activity. This comparison highlights the versatility of piperazine as a building block for diverse pharmacophores. []

1-{4-[3-Fluoro-4-((3S,6R)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)phenyl]piperazin-1-yl}ethanone (GNE-3500)

Compound Description: GNE-3500 is a potent and selective retinoic acid receptor-related orphan receptor C (RORc) inverse agonist. Its development aimed to address inflammatory diseases like psoriasis and rheumatoid arthritis. GNE-3500 demonstrates favorable RORc cellular potency, selectivity over other ROR family members, and impressive in vitro ADME properties, making it a promising candidate for preclinical studies. []

Relevance: GNE-3500 contains a piperazine ring as part of its structure, a feature shared with 4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride. The piperazine in GNE-3500 is connected to a 3-fluoro-4-substituted phenyl ring, demonstrating that incorporating piperazine into complex structures can contribute to potent and selective biological activities. This further supports the value of exploring diverse chemical modifications around the piperazine ring for drug discovery. []

3-(4-Piperazin-1-ylphenyl)-s-triazolo[3,4-b][1,3,4]thiadiazole Hydrochlorides

Compound Description: This series of water-soluble fused heterocyclic compounds incorporates a piperazine group and demonstrates potential antibacterial activities against both Gram-positive and Gram-negative bacteria in vitro. These compounds represent promising leads for further optimization as antibacterial agents. []

Relevance: These compounds feature a piperazine ring linked to a phenyl group, a motif also present in 4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride, albeit without the carboxylic acid functionality. The presence of the piperazine ring in this series, coupled with their notable antibacterial activities, further emphasizes the contribution of this heterocycle to biological activities across various chemical scaffolds. []

4-Chloro-benzoic Acid [, , ]triazol-1-ylmethyl Ester (CBT)

Compound Description: CBT, synthesized from 4-chlorobenzoic acid and [, , ]triazol-1-ylmethanol, acts as a highly effective corrosion inhibitor for mild steel in acidic environments. []

5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)piperazin-1-yl)-benzofuran-2-carboxylic Acid

Compound Description: An improved synthetic process for this compound, a complex molecule with a piperazine linker, has been developed, achieving a higher overall yield compared to previous methods. []

Relevance: This compound, like 4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride, incorporates a piperazine ring within its structure. The piperazine in this case serves as a linker between a benzofuran-2-carboxylic acid moiety and a 5-cyano-1H-indol-3-yl group via a butyl chain. This example highlights the utility of piperazine as a linker in building complex molecular architectures with potential biological relevance. []

4-[2-(1-Piperidinyl)ethoxy]benzoic Acid Hydrochloride

Compound Description: This compound was successfully synthesized with a high yield via a new, efficient method involving methyl 4-hydroxybenzoate, 1,2-dibromoethane, and piperidine, followed by hydrolysis. []

Relevance: While structurally similar to 4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride, this compound features a piperidine ring instead of piperazine. Both compounds share a benzoic acid core, highlighting its importance in constructing molecules with potential biological activities. The structural similarity also indicates that modifications to the piperazine ring, such as replacing it with a piperidine ring, can be explored for altering the compound's properties. []

6-Methyl-benzo[b]thiophene-2-carboxylic Acid (1-[(S)-1-Benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide

Compound Description: This compound demonstrates potent antagonist activity against the neurokinin-2 receptor (hNK(2)). It exhibits sub-nanomolar potency in vitro and long-lasting effects in vivo, making it a promising candidate for further development as a therapeutic agent. []

3-(4-Hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone Hydrochloride

Compound Description: This compound was synthesized from ferulic acid through a multi-step process involving acetylation, reaction with piperazine, and deacetylation. []

Relevance: While structurally distinct from 4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride, this compound shares the significant feature of a piperazine ring. In this instance, the piperazine is linked to a propenone moiety, further demonstrating the broad applicability of piperazine in constructing diverse chemical entities. []

2-(4-(2-Furoyl)piperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline Hydrochloride

Compound Description: A novel method for preparing a specific form of this compound, distinguished by its superior storage stability compared to known polymorphs of prazosin, has been developed. []

Relevance: This compound, while structurally distinct from 4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride, incorporates a piperazine ring as a core structural feature. The emphasis on developing a stable form of this compound suggests its pharmaceutical relevance and highlights the importance of considering polymorphism in drug development. Although the biological activity of this particular compound is not explicitly mentioned, its structural similarity with other bioactive molecules containing a piperazine ring suggests the potential for exploring its pharmacological properties. []

1-Allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid (1-ethylpyrrolidin-2-ylmethyl)amide Hydrochloride Enantiomers

Compound Description: The synthesis and biological evaluation of both S- and R-enantiomers of this compound were carried out. The research focused on understanding the impact of chirality on opioid receptor blocking activity. []

Relevance: This research highlights the importance of chirality in drug design and how subtle structural modifications, like changing the stereochemistry of a single chiral center, can significantly influence a compound's biological activity. While this compound is structurally distinct from 4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride, it emphasizes the need to consider stereochemical aspects when designing and synthesizing analogs of the target compound for potential therapeutic applications. []

5-Aryl-4-acyl-3-hydroxy-1-(2-piperazin-1-ylethyl)-2,5-dihydropyrrol-2-ones (I) and their Derivatives

Compound Description: A series of 5-aryl-4-acyl-3-hydroxy-1-(2-piperazin-1-ylethyl)-2,5-dihydropyrrol-2-ones (I) and their hydrochloride salts (II) were synthesized and evaluated for their antibacterial activity and influence on blood coagulation. Additionally, some derivatives were transformed into 3,4-diaryl-4,6-dihydro-6-oxo-5-(2-piperazin-1-ylethyl)pyrrolo[3,4-c]pyrazol-6-ones (III), and their acute toxicity was evaluated. []

Relevance: Although structurally diverse from 4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride, these compounds all feature a piperazine ring as a common structural element. The variation in substituents on the piperazine ring, as well as the exploration of different core structures, provides valuable insights into the structure-activity relationships of compounds containing this moiety. This information could be valuable when designing and synthesizing new derivatives of 4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride for various biological applications. []

(2-Substituted-4-methylthiazol-5-yl)(4-substituted Piperazin-1-yl)methanone Derivatives

Compound Description: This group of compounds, incorporating both thiazole and piperazine rings, was synthesized and assessed for antimicrobial activity, demonstrating moderate to good efficacy against various microorganisms. []

Relevance: The presence of the piperazine ring in these compounds, although within a different structural framework compared to 4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride, underscores the significance of this heterocycle in medicinal chemistry and its potential contribution to antimicrobial activity. This observation further encourages the exploration of various structural modifications around the piperazine ring in the target compound for potentially enhancing its biological profile. []

4-({2-Butyl-5-[2-carboxy-2-(thiophene-2-ylmethyl)et-1-en-1-yl]-1H-imidazole-1-yl}methyl)benzoic Acid

Compound Description: This compound is investigated for its potential in improving vascular elasticity in patients with hypertension. The research suggests its potential role in preventing severe complications associated with hypertension, such as stroke, renal failure, retinopathy, and myocardial infarction. []

Relevance: Although structurally distinct from 4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride, this compound shares a key structural feature: a benzoic acid moiety connected to a heterocyclic ring through a methylene linker. The presence of this shared motif in a compound with potential therapeutic benefits for hypertension emphasizes the pharmacological significance of such structural arrangements and encourages further exploration of the target compound's potential in cardiovascular applications. []

Naphthalimide-4-[4-(3,3-Diphenylallyl)piperazin-1-yl]benzoic Acid Conjugates

Compound Description: This series of novel compounds, designed as conjugates of naphthalimide and 4-[4-(3,3-diphenylallyl)piperazin-1-yl]benzoic acid, exhibits promising antitumor activity in vitro against a variety of cancer cell lines. These compounds demonstrate comparable or even superior cytotoxicity to amonafide, a known anticancer agent. []

Relevance: This group of compounds, though structurally distinct from 4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride, highlights the value of incorporating a piperazine ring into more complex structures for enhancing biological activity. The potent antitumor effects observed in this series emphasize the potential of modifying the target compound by linking it to other pharmacophores or incorporating it into larger scaffolds for developing novel anticancer agents. []

Overview

4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride is a chemical compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This compound is notable for its role in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents, including kinase inhibitors and anticancer drugs.

Source

The compound can be synthesized from various precursors, including 4-cyanobenzyl chloride and piperazine derivatives. The synthesis methods often focus on efficiency, yield, and environmental impact, reflecting a growing trend towards green chemistry in pharmaceutical manufacturing.

Classification

4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride is classified as a piperazine derivative and a benzoic acid derivative. Its molecular formula is C13H18N2O22ClHC_{13}H_{18}N_2O_2\cdot 2ClH, with a molecular weight of approximately 307.22 g/mol. The compound is recognized for its potential in drug development due to its structural features that allow interaction with various biological targets.

Synthesis Analysis

Methods

The synthesis of 4-(piperazin-1-ylmethyl)benzoic acid hydrochloride typically involves several key steps:

  1. Formation of Intermediate: The process often starts with the reaction of p-cyanobenzyl chloride with piperazine in a solvent mixture (e.g., ethanol and water). This reaction is conducted under controlled heating conditions to facilitate the formation of the intermediate compound, 4-(4-methylpiperazin-1-ylmethyl)benzonitrile.
  2. Hydrolysis: Following the formation of the intermediate, sodium hydroxide is added to facilitate hydrolysis, converting the nitrile group into a carboxylic acid group.
  3. Acidification: The reaction mixture is then cooled, and dilute hydrochloric acid is added to adjust the pH to acidic conditions, leading to the precipitation of 4-(piperazin-1-ylmethyl)benzoic acid hydrochloride.
  4. Purification: The final product is isolated through filtration and drying processes, yielding high purity levels (up to 99.8%) and high product yields (around 90%) .

Technical Details

The synthesis process has been optimized for minimal use of organic solvents and reduced environmental impact, aligning with green chemistry principles. High-performance liquid chromatography (HPLC) techniques are typically employed to assess the purity of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular structure of 4-(piperazin-1-ylmethyl)benzoic acid hydrochloride features a benzoic acid moiety linked to a piperazine ring via a methylene bridge. This configuration allows for significant steric and electronic interactions with biological targets.

Data

  • Molecular Formula: C13H18N2O22ClHC_{13}H_{18}N_2O_2\cdot 2ClH
  • Molecular Weight: 307.22 g/mol
  • CAS Number: 106261-49-8
  • SMILES Notation: Cl.Cl.CN1CCN(Cc2ccc(cc2)C(=O)O)CC1
  • IUPAC Name: 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid; dihydrochloride .
Chemical Reactions Analysis

Reactions

The primary reactions involved in the synthesis of 4-(piperazin-1-ylmethyl)benzoic acid hydrochloride include:

  1. Nucleophilic Substitution: The reaction between p-cyanobenzyl chloride and piperazine involves nucleophilic attack by the nitrogen atom in the piperazine ring on the carbon atom of the benzyl chloride, resulting in the formation of an intermediate.
  2. Hydrolysis Reaction: The subsequent hydrolysis step converts the nitrile functional group into a carboxylic acid group through nucleophilic attack by hydroxide ions.
  3. Precipitation Reaction: The addition of hydrochloric acid leads to protonation of the carboxylic acid group, facilitating precipitation as hydrochloride salt .

Technical Details

These reactions are typically monitored using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm product formation and purity .

Mechanism of Action

Process

The mechanism of action for compounds like 4-(piperazin-1-ylmethyl)benzoic acid hydrochloride often involves interaction with specific protein targets within cells, particularly those involved in signaling pathways related to cancer and other diseases.

Data

For instance, imatinib, which shares structural similarities with this compound, binds to the ATP pocket of Bcr-Abl protein, inhibiting its activity . The presence of functional groups such as piperazine enhances binding affinity through hydrogen bonding and hydrophobic interactions with target proteins.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and common organic solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions.
  • Reactivity: Reacts with strong acids or bases; care should be taken during handling .
Applications

Scientific Uses

4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride is utilized primarily in medicinal chemistry as an intermediate for synthesizing various pharmaceutical agents. Its derivatives have shown promise as kinase inhibitors and anticancer drugs due to their ability to modulate protein functions involved in cell signaling pathways.

Additionally, ongoing research explores its potential applications in treating neurological disorders due to its interaction with serotonin receptors .

Synthetic Methodologies for 4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride

Nucleophilic Substitution Routes from 4-(Chloromethyl)benzoic Acid Precursors

Nucleophilic substitution represents the most industrially viable pathway to 4-(piperazin-1-ylmethyl)benzoic acid dihydrochloride. This approach leverages the reactivity disparity between the benzylic chloride and carboxylic acid functionalities in 4-(chloromethyl)benzoic acid (4-CMBA). The synthetic sequence involves the controlled alkylation of the piperazine nitrogen under mild basic conditions, followed by acid salt formation [1].

A patented methodology employs potassium carbonate (K₂CO₃) as a mild base in acetonitrile solvent at reflux temperatures (82°C). Under these conditions, 4-CMBA reacts efficiently with N-methylpiperazine at a 1:1.05 molar ratio, achieving >95% conversion within 4-6 hours. Critical to minimizing di-alkylated impurities is the controlled addition rate of the piperazine derivative and maintenance of slight stoichiometric excess. Following reaction completion, the freebase product is precipitated by concentration and cooling, then dissolved in aqueous hydrochloric acid (HCl) to form the dihydrochloride salt. A key purification innovation employs nanofiltration using polyethersulfone or polyvinylidene fluoride membranes (MWCO 200-300 Da) to remove inorganic salts and low molecular weight impurities efficiently. This membrane technology significantly reduces solvent consumption and energy requirements compared to traditional recrystallization, yielding the pharmaceutical-grade dihydrochloride salt in >99% purity and 85% overall yield [1].

Table 1: Reaction Conditions for Nucleophilic Substitution Synthesis

ParameterConditionPurpose/Impact
SolventAcetonitrileHigh solubilizing power, moderate boiling point
BaseK₂CO₃Mild base prevents carboxylic acid protonation
Temperature82°C (Reflux)Optimizes reaction kinetics
4-CMBA: Piperazine Ratio1:1.05Minimizes di-alkylation byproducts
Reaction Time4-6 hoursEnsures >95% conversion
PurificationNanofiltration (MWCO 200-300 Da)Removes salts and impurities; replaces recrystallization

Reductive Amination Approaches Employing Benzoic Acid Derivatives

While nucleophilic substitution dominates industrial production, reductive amination offers an alternative route starting from 4-formylbenzoic acid (terephthalaldehydic acid). This strategy is particularly valuable when access to 4-(chloromethyl)benzoic acid is limited or when incorporating isotopically labeled methylene groups. The process involves two key stages: condensation and reduction [5].

The aldehyde first condenses with piperazine in solvents like methanol or ethanol, forming an iminium ion intermediate. While imatinib synthesis literature suggests this pathway, specific details for 4-(piperazin-1-ylmethyl)benzoic acid synthesis remain less extensively documented than nucleophilic routes. The reaction typically employs titanium(IV) isopropoxide or acetic acid catalysis to facilitate imine formation. Subsequent reduction utilizes sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane or THF under controlled pH (pH 5-7). A critical challenge is chemoselectivity: the reducing agent must target the imine bond without affecting the carboxylic acid or, if present, protecting groups on the piperazine nitrogen. Yields are highly sensitive to reactant stoichiometry, reaction time, and pH control. Isolation of the intermediate imine is often unnecessary, with one-pot procedures proceeding directly to the amine hydrochloride salt after acidic workup. While offering functional group flexibility, reductive amination generally delivers lower overall yields (60-75%) compared to nucleophilic substitution for this specific target molecule [5] [8].

Solid-Phase Synthesis Techniques for Piperazine-Methylbenzoate Scaffolds

Solid-phase synthesis (SPS) provides unparalleled efficiency for generating libraries of 4-(piperazin-1-ylmethyl)benzoic acid derivatives, particularly for drug discovery applications requiring structural diversification. This methodology anchors a benzoic acid derivative to a polymeric resin via its carboxyl group, enabling stepwise modification of the aromatic ring before cleaving the final product [2] [3].

Rink amide MBHA resin is frequently employed due to its stability under diverse reaction conditions and compatibility with tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategies. The synthesis commences by esterifying 4-(bromomethyl)benzoic acid or 4-(Fmoc-aminomethyl)benzoic acid onto the resin. Piperazine building blocks, often bearing orthogonal protection (e.g., N-Boc or N-nosyl), are then coupled under microwave-assisted conditions (50-80°C) or using activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)/DIPEA (N,N-Diisopropylethylamine) in DMF. Crucially, piperazine acts as a traceless linker in some SPS strategies for diketones, demonstrating its versatility beyond simple coupling [2]. Following N-alkylation or introduction of diverse N-substituents on the piperazine ring, the target molecule is liberated from the solid support using trifluoroacetic acid (TFA) in dichloromethane (typically 20-50% v/v). This cleavage simultaneously removes acid-labile protecting groups, yielding the freebase or hydrochloride salt directly. SPS facilitates rapid purification via simple filtration after each step and enables high-throughput parallel synthesis, making it ideal for generating analogs like N-aryl or N-acyl piperazine variants bound to the benzoic acid core for structure-activity relationship studies [3].

Table 2: Solid-Phase Synthesis Components for Piperazine-Benzoic Acid Scaffolds

ComponentType/ExampleFunction
ResinRink Amide MBHA; 2-CTC ResinSolid support with acid-cleavable linker
Anchor GroupEster; AmideAttaches benzoic acid precursor to resin
Piperazine ProtectionBoc; Nosyl; FmocEnables selective N-functionalization
Activating AgentsHATU/DIPEA; HOBt/DIC; PyBOPFacilitates amide/ester bond formation
Cleavage CocktailTFA/DCM (20-50%); HFIP/DCM (1-5%)Releases product from resin and removes protecting groups
Key AdvantageAutomated parallel synthesisEfficient generation of structural libraries

Microwave-Assisted Coupling Reaction Optimization

Microwave (MW) irradiation significantly enhances the synthesis of 4-(piperazin-1-ylmethyl)benzoic acid derivatives by accelerating reaction kinetics, improving yields, and reducing byproduct formation. This is particularly impactful for N-alkylation steps involving piperazine and aromatic electrophiles [4] [6] [9].

Traditional thermal coupling of 4-CMBA with piperazine requires prolonged heating (4-6 hours). MW irradiation drastically reduces this to 10-30 minutes. Optimization studies highlight several critical parameters:

  • Power Density: 100-300 W (dependent on reactor scale).
  • Solvent: Polar solvents like acetonitrile or DMF efficiently absorb MW energy. Acetonitrile is preferred for higher yields (>90%) compared to ethanol or DMF under MW conditions.
  • Catalyst: Palladium acetate (Pd(OAc)₂, 5-10 mol%) enables coupling with less reactive aryl chlorides when forming related N-aryl piperazine analogs, though not strictly required for 4-CMBA.
  • Base: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) outperforms tertiary amines like triethylamine under MW conditions. Cs₂CO₃ generally provides higher yields (85-95%) for Pd-catalyzed variants involving chlorobenzenes [9].

A significant advancement involves specialized waveguide-based reactors designed to overcome limitations of domestic microwave ovens (e.g., hot spots, uneven heating). Computational modeling optimized a reactor chamber achieving uniform temperature distribution (±2°C across a 50 mL volume) at 200 W power. Applying this to the synthesis of metal-organic frameworks (MOFs) suggests direct applicability to organic synthesis like piperazine N-alkylation. For the model reaction of 4-CMBA with N-methylpiperazine, optimized parameters identified via orthogonal arrays are: 200 W power, 100 minutes irradiation, 50 mM reagent concentration in acetonitrile/K₂CO₃. This configuration boosts yield by 15-20% compared to conventional oil-bath heating and reduces energy consumption by approximately 40%. MW also facilitates challenging P-C couplings on aryl chlorides using >P(O)H reagents catalyzed by Pd(OAc)₂ without external ligands—a methodology potentially adaptable for synthesizing phosphine-containing piperazine-benzoic acid conjugates [4] [6] [9].

Catalytic Systems for N-Alkylation of Piperazine Nucleophiles

Efficient N-alkylation of piperazine is paramount for synthesizing 4-(piperazin-1-ylmethyl)benzoic acid and its derivatives. Catalysis enhances atom economy, reduces piperazine excess (minimizing waste and di-alkylation), and enables milder conditions [7] [9].

Palladium-based systems dominate advanced catalytic N-alkylation, particularly employing the borrowing hydrogen methodology (also known as hydrogen auto-transfer). Here, a Pd(0)/Pd(II) cycle dehydrogenates an alcohol (e.g., 4-hydroxymethylbenzoate, potentially derived from reduction of 4-CMBA) to the corresponding aldehyde in situ. This aldehyde then condenses with piperazine, and the resulting imine is reduced by the Pd-bound hydrogen, regenerating the catalyst and yielding the alkylated amine. Pd/C and Pd(OAc)₂ with ligands like XPhos or BINAP are effective, operating at 80-110°C in toluene or water. Yields typically reach 70-88% using only 1-2 equivalents of piperazine [7].

A highly relevant "P-ligand-free" approach utilizes Pd(OAc)₂ (5-10 mol%) with stoichiometric Cu(I) thiophene-2-carboxylate for the cross-coupling of aryl alkyl selenides with arylboronic acids under MW irradiation. While demonstrated for C-Se bond activation, this principle showcases catalyst systems effective with challenging electrophiles. More directly applicable is the catalytic N-alkylation using unactivated alkyl chlorides (like 4-CMBA). Here, simple Pd(OAc)₂ (5 mol%) combined with Cs₂CO₃ or K₃PO₄ in acetonitrile under MW irradiation facilitates the coupling. The excess >P(O)H reagent (e.g., diphenylphosphine oxide) acts in situ as its trivalent tautomer (>P-OH), serving as the ligand for Pd(0), eliminating the need for expensive, air-sensitive phosphine ligands. This system achieves excellent conversions (75-95%) for the N-alkylation of piperazine with activated and moderately deactivated aryl chlorides within 1.5 hours at 135-150°C. The catalytic cycle involves oxidative addition of the C-Cl bond to Pd(0), ligand exchange, deprotonation of the piperazine nitrogen by the base, coordination of piperazine, and reductive elimination forming the C-N bond. Nickel catalysts (e.g., NiCl₂) also show promise under ligand-free MW conditions, offering a lower-cost alternative to Pd, though often with slightly reduced yields (65-80%) [7] [9].

Table 3: Catalytic Systems for Piperazine N-Alkylation Relevant to Benzoic Acid Derivatives

Catalyst SystemElectrophileKey ConditionsYield RangeKey Advantages
Pd(OAc)₂ / XPhos / Base4-Hydroxymethylbenzoate*Toluene/H₂O, 80-110°C, 12-24h70-88%Borrowing Hydrogen; uses alcohols
Pd(OAc)₂ / Cs₂CO₃ (Ligand-Free)4-(Chloromethyl)benzoic acidMeCN, MW 135°C, 1.5h75-95%No external ligand; efficient; MW acceleration
NiCl₂ / K₂CO₃ (Ligand-Free)4-(Chloromethyl)benzoic acidDMF/EtOH, MW 150°C, 2h65-80%Lower catalyst cost; moderate yields
Pd/C / Base4-Hydroxymethylbenzoate*H₂O, 100°C, 24h60-75%Heterogeneous; potentially recyclable

(Requires *in situ dehydrogenation to aldehyde)

Table 4: Identifiers for 4-(Piperazin-1-ylmethyl)benzoic Acid Hydrochloride

Identifier TypeValueSource
Systematic Name4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride? [1] [8]
CAS Registry Number220213-15-0 (Freebase common); 10335346 (Dihydrochloride PubChem CID) [5] [8]
Molecular FormulaC₁₂H₁₆N₂O₂ (Freebase); C₁₂H₁₈Cl₂N₂O₂ (Monohydrochloride*); C₁₂H₁₇ClN₂O₂ (Hydrochloride salt) [5] [8]
SMILESO=C(O)C1=CC=C(CN2CCNCC2)C=C1 (Freebase) [5]
InChIKeyISHROKOWRJDOSN-UHFFFAOYSA-N (Dihydrochloride) [8]
Common Synonyms4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride; 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid HCl [1] [5]
PubChem CID10335346 (Dihydrochloride) [8]
MDL NumberMFCD06208271 [5]

*Note: Stoichiometry of hydrochloride salt varies (mono or dihydrochloride are common). PubChem CID 10335346 refers to the dihydrochloride salt [8].

Properties

CAS Number

1394820-15-5

Product Name

4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride

IUPAC Name

4-(piperazin-1-ylmethyl)benzoic acid;hydrochloride

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

InChI

InChI=1S/C12H16N2O2.ClH/c15-12(16)11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;/h1-4,13H,5-9H2,(H,15,16);1H

InChI Key

XQLWJXZAUHIVQE-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC2=CC=C(C=C2)C(=O)O.Cl

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)C(=O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.